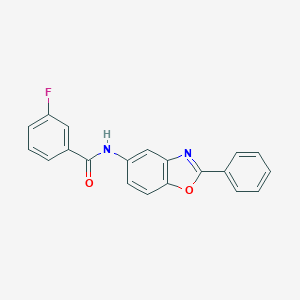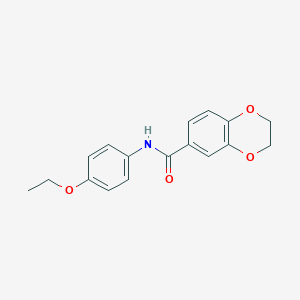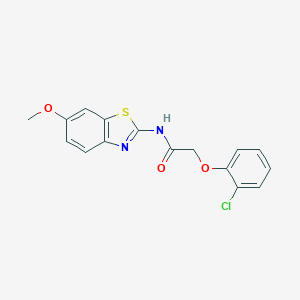![molecular formula C18H20ClN3O3 B251996 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first identified by Pfizer and is currently being studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, a protein kinase that plays a key role in the immune response. By blocking N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, CP-690,550 reduces the activity of immune cells that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It also inhibits the activation and proliferation of T cells, which are important mediators of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-690,550 is its specificity for N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of results. Another limitation is the potential for immune suppression, which can increase the risk of infections and other complications.
Zukünftige Richtungen
Future research on CP-690,550 may focus on its potential use in combination with other drugs for the treatment of autoimmune diseases. It may also be studied for its effects on other immune-mediated disorders, such as multiple sclerosis and lupus. Additionally, further investigation may be needed to determine the long-term safety and efficacy of CP-690,550 in clinical use.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, including the reaction of 6-methylpyridine-3-carboxylic acid with 1,3-diaminopropane to form an amide intermediate. The intermediate is then reacted with 4-chlorophenoxyacetyl chloride to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. In clinical trials, CP-690,550 has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.
Eigenschaften
Molekularformel |
C18H20ClN3O3 |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-13-3-4-14(11-22-13)18(24)21-10-2-9-20-17(23)12-25-16-7-5-15(19)6-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
QYMVNKKQTLUYLW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl |
Löslichkeit |
49.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(4-methylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251982.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251989.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide](/img/structure/B251990.png)
![2-phenyl-N-{3-[(phenylacetyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251991.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251993.png)